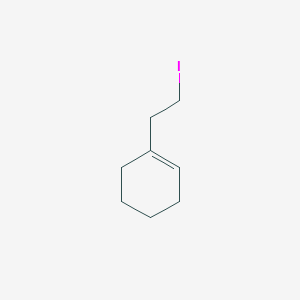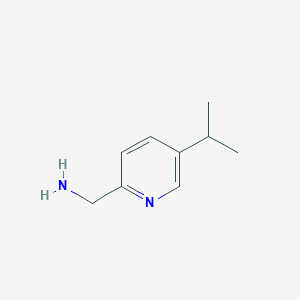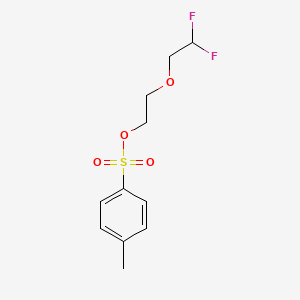
1-(2-Iodoethyl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodoethyl)cyclohex-1-ene is an organic compound with the molecular formula C8H13I It is characterized by a cyclohexene ring substituted with an iodoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with iodine and ethylene in the presence of a catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Iodoethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different substituted cyclohexene derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclohexenone derivatives, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the iodoethyl group can yield ethylcyclohexene, a compound with different chemical properties.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted cyclohexenes.
Oxidation: Cyclohexenone derivatives.
Reduction: Ethylcyclohexene.
Aplicaciones Científicas De Investigación
1-(2-Iodoethyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-iodoethyl)cyclohex-1-ene depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. The specific molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
Comparación Con Compuestos Similares
1-(2-Iodoethyl)cyclohex-1-ene can be compared with other similar compounds, such as:
1-(2-Bromoethyl)cyclohex-1-ene: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and is used in different synthetic applications.
1-(2-Chloroethyl)cyclohex-1-ene: Contains a chlorine atom, leading to different chemical properties and uses.
Cyclohexene: The parent compound without the iodoethyl group, used as a basic building block in organic synthesis.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and makes it suitable for specific synthetic transformations that are not possible with its bromo or chloro analogs.
Propiedades
IUPAC Name |
1-(2-iodoethyl)cyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXQQPODSVXSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)



![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)



![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)
![Methyl 4-[(2-methoxyethyl)amino]benzoate](/img/structure/B13511857.png)
![3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13511862.png)
